3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide
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Overview
Description
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is an organic compound that features a brominated thiophene ring and a cyclopropylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Acrylamide: The brominated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the brominated thiophene ring but differ in the presence of the oxadiazole moiety.
5-(4-Bromophenyl)- and 5-(5-Bromothiophen-2-yl)-[1,2,4]triazolo[4,3-c]quinazolines: These compounds also contain the brominated thiophene ring but are part of a tricyclic structure.
Uniqueness
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is unique due to its combination of a brominated thiophene ring and a cyclopropylacrylamide moiety
Properties
Molecular Formula |
C10H10BrNOS |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C10H10BrNOS/c11-9-5-3-8(14-9)4-6-10(13)12-7-1-2-7/h3-7H,1-2H2,(H,12,13)/b6-4+ |
InChI Key |
NKKLYTJNDIILDP-GQCTYLIASA-N |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC=C(S2)Br |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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